N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide

Asymmetric Catalysis Transfer Hydrogenation Chiral Ligand

N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide (CAS 300345-91-9), also known as (S,S)-BsDPEN, is a chiral 1,2-diphenylethylenediamine derivative featuring a benzenesulfonyl group. It serves as a key ligand precursor for generating transition metal complexes—particularly with ruthenium and rhodium—that catalyze enantioselective transfer hydrogenation reactions.

Molecular Formula C20H20N2O2S
Molecular Weight 352.5 g/mol
CAS No. 300345-91-9
Cat. No. B3177925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide
CAS300345-91-9
Molecular FormulaC20H20N2O2S
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)N
InChIInChI=1S/C20H20N2O2S/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-25(23,24)18-14-8-3-9-15-18/h1-15,19-20,22H,21H2/t19-,20-/m0/s1
InChIKeyUQFIIYNKTOHATG-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide (CAS 300345-91-9): Chiral Sulfonamide Ligand for Asymmetric Catalysis


N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide (CAS 300345-91-9), also known as (S,S)-BsDPEN, is a chiral 1,2-diphenylethylenediamine derivative featuring a benzenesulfonyl group. It serves as a key ligand precursor for generating transition metal complexes—particularly with ruthenium and rhodium—that catalyze enantioselective transfer hydrogenation reactions [1]. Its (1S,2S) stereochemistry provides the necessary chiral environment for asymmetric induction, while the benzenesulfonamide moiety offers a distinct electronic and steric profile compared to the more commonly employed tosyl analogue [2].

Why N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide Cannot Be Replaced by Other N-Sulfonyl DPEN Derivatives


Substituting N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide with a different N-sulfonyl-1,2-diphenylethylenediamine (DPEN) ligand, such as the widely used N-tosyl analogue (TsDPEN), introduces measurable changes in catalytic performance [1]. The benzenesulfonyl group lacks the electron-donating methyl substituent present on the tosyl group, resulting in a distinct electronic environment at the metal center [2]. This subtle structural difference translates into quantifiably different yields and enantioselectivities in asymmetric transfer hydrogenation reactions, as demonstrated by comparative studies of their respective ruthenium and rhodium complexes [1]. Furthermore, the physical properties of the ligand, such as melting point, differ, which can impact purification, handling, and formulation for immobilization .

Quantitative Differentiation of N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide vs. Closest Analogs


Superior Asymmetric Transfer Hydrogenation Performance: PEG-BsDPEN vs. TsDPEN

A direct comparison of catalytic performance for the asymmetric reduction of acetylferrocene reveals that a PEG-supported BsDPEN-derived ruthenium catalyst significantly outperforms the standard TsDPEN-derived catalyst. The PEG-BsDPEN system achieves a 94% yield and 98% enantiomeric excess (ee), compared to 74% yield and 95% ee for the TsDPEN system under analogous conditions [1]. This demonstrates a +20% absolute increase in yield and a +3% increase in ee, confirming that the benzenesulfonyl core provides a superior chiral environment and reactivity profile when properly formulated.

Asymmetric Catalysis Transfer Hydrogenation Chiral Ligand

Application in Complex Molecule Synthesis: BsDPEN Ligand as a Key Enabler for (R)-Salmeterol

In the enantioselective synthesis of the bronchodilator (R)-salmeterol, the key chiral alcohol intermediate is prepared via Rh-catalyzed asymmetric transfer hydrogenation. The study explicitly demonstrates that the reaction can be successfully performed using either (S,S)-PEG-BsDPEN or (S,S)-TsDPEN as the chiral ligand [1]. While the publication does not provide a direct quantitative comparison between the two ligands for this specific substrate, it establishes the benzenesulfonyl ligand (BsDPEN) as a viable and effective alternative to the industry-standard TsDPEN for the synthesis of a high-value pharmaceutical intermediate. This validates the compound's utility in a real-world, multi-step synthesis of a chiral drug.

Medicinal Chemistry Asymmetric Synthesis API Intermediate

Distinct Physical Properties: Melting Point Differentiation from TsDPEN

The benzenesulfonamide ligand exhibits a lower melting point (117-120 °C) compared to its tosyl analogue, TsDPEN, which melts in the range of 128-131 °C . This difference of approximately 10 °C, while subtle, is a direct consequence of the altered intermolecular forces resulting from the absence of the methyl group on the aromatic ring. This lower melting point can be advantageous for specific applications, such as melt-based processing or purification via recrystallization from different solvent systems.

Physicochemical Characterization Quality Control Handling

Immobilization Potential: Ru-BsDPEN on Mesoporous Silica

The chiral ruthenium complex derived from (1R,2R)-N-p-benzenesulfonyl-1,2-diphenylethylenediamine (Ru-BsDPEN) has been successfully immobilized on a mesoporous molecular sieve (MCM-41) [1]. This heterogeneous catalyst was demonstrated to be active for the enantioselective transfer hydrogenation of ketones, achieving a yield of 22.36% and an ee of 31.47% for acetophenone reduction after 48 hours [1]. While the activity and selectivity are modest compared to optimized homogeneous systems, this proof-of-concept demonstrates the feasibility of creating a recoverable and reusable catalyst based on the BsDPEN scaffold. This offers a potential advantage over many homogeneous TsDPEN catalysts, which can be challenging to separate and recycle.

Heterogeneous Catalysis Catalyst Immobilization Green Chemistry

High-Value Application Scenarios for N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide


Asymmetric Transfer Hydrogenation for High-Value Chiral Alcohols

This compound is ideally suited for the synthesis of enantiomerically pure secondary alcohols, which are critical intermediates in pharmaceuticals and fine chemicals. The demonstrated superior performance of its PEG-supported derivative (94% yield, 98% ee) compared to TsDPEN (74% yield, 95% ee) in the reduction of acetylferrocene [1] makes it a compelling choice for processes where maximizing yield and optical purity is paramount to reduce cost and waste. Its application in the synthesis of a key intermediate for (R)-salmeterol further validates its utility in real-world drug synthesis [2].

Development of Heterogeneous and Recyclable Chiral Catalysts

The successful immobilization of a Ru-BsDPEN catalyst on a mesoporous silica support [1] positions this ligand as a valuable building block for developing heterogeneous asymmetric catalysts. This is particularly relevant for industrial applications where catalyst recovery and reuse are essential for economic and environmental sustainability. The BsDPEN ligand's benzenesulfonyl group can serve as a versatile anchor point for further functionalization and immobilization strategies.

Mechanistic Studies and Ligand Optimization in Asymmetric Catalysis

The distinct electronic and steric properties of the benzenesulfonyl group, compared to the ubiquitous tosyl group, make this ligand a powerful tool for fundamental research [1]. Its quantifiably different physical properties (e.g., melting point [2]) and catalytic outcomes provide a clear platform for investigating structure-activity relationships. By studying how this ligand alters the reactivity and selectivity of metal complexes, researchers can gain deeper insights into the mechanisms of asymmetric induction and design the next generation of improved catalysts.

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